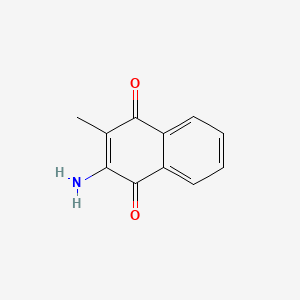

2-Amino-3-methylnaphthalene-1,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRYHMFJDZYADEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Amino 3 Methylnaphthalene 1,4 Dione and Its Analogs

Direct Synthesis of 2-Amino-3-methylnaphthalene-1,4-dione Analogs

While specific literature on the direct synthesis of this compound is not extensively detailed, methods for closely related analogs, such as 2-amino-3-methylamino-1,4-naphthoquinone, have been reported. A notable method involves the reduction of a nitro-precursor.

Starting Materials and Precursors

The synthesis of the analog 2-amino-3-methylamino-1,4-naphthoquinone commences with 2-methylamino-3-nitro-1,4-naphthoquinone as the key precursor. The reaction also requires a reducing agent, such as sodium dithionite (B78146), in a basic aqueous ethanol (B145695) solution.

Reaction Conditions and Optimization

The reduction of 2-methylamino-3-nitro-1,4-naphthoquinone is carried out in a solution of ethanol and water, with sodium dithionite and sodium hydroxide. The mixture is heated to boiling for approximately 40-50 minutes. Following the reaction, the solution is cooled to 10-15°C to facilitate the precipitation of the product.

Yields and Purity Assessment

This synthetic route provides the desired 2-amino-3-methylamino-1,4-naphthoquinone in good yields. For instance, a reported synthesis yielded 74% of the product with a melting point of 138°C. The structure and purity of the compound were confirmed by mass spectrometry.

| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield | Melting Point |

|---|---|---|---|---|---|---|

| 2-Methylamino-3-nitro-1,4-naphthoquinone | Sodium dithionite, Sodium hydroxide | Ethanol/Water | 40-50 minutes | Boiling | 74% | 138°C |

General Approaches to Amino-Naphthoquinone Synthesis

A prevalent and versatile method for the synthesis of amino-naphthoquinones involves nucleophilic substitution reactions. This approach is particularly effective when utilizing halogenated naphthoquinones as starting materials.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key strategy for introducing amino groups onto the naphthoquinone scaffold. This reaction typically involves the displacement of a leaving group, such as a halogen, by an amine nucleophile. The reactivity of the naphthoquinone ring is enhanced by the presence of electron-withdrawing carbonyl groups.

A common starting material for this type of synthesis is 2,3-dichloro-1,4-naphthoquinone. The chlorine atoms on this molecule are susceptible to substitution by a variety of amines. Typically, the reaction is carried out in a suitable solvent such as ethanol, often in the presence of a base like N-methyl-morpholine to neutralize the liberated hydrochloric acid. nih.gov

The reaction of 2,3-dichloro-1,4-naphthoquinone with a primary or secondary amine initially leads to the monosubstituted product, 2-amino-3-chloro-1,4-naphthoquinone. Under the right conditions, a second substitution can occur to yield the 2,3-diamino-1,4-naphthoquinone. The synthesis of various N-substituted, N,S-substituted, and N,O-substituted naphthoquinone compounds has been achieved through the reaction of 2,3-dichloro-1,4-naphthoquinone with the corresponding nucleophiles in chloroform (B151607) and triethylamine (B128534) or an ethanolic solution of sodium carbonate. researchgate.net

| Amine Nucleophile | Base | Solvent | Product |

|---|---|---|---|

| Primary Amines (e.g., Alkylamines, Arylamines) | N-Methyl-morpholine or Triethylamine | Ethanol or Chloroform | 2-Amino-3-chloro-1,4-naphthoquinone derivatives |

| Secondary Amines (e.g., Morpholine, Piperidine) | N-Methyl-morpholine or Triethylamine | Ethanol or Chloroform | 2-Amino-3-chloro-1,4-naphthoquinone derivatives |

Role of Bases and Catalysts in Amination

The direct amination of 1,4-naphthoquinone (B94277) and its derivatives is a fundamental approach to introduce the amino functionality. The efficiency and outcome of these reactions are heavily influenced by the presence of bases and catalysts.

Bases play a pivotal role in facilitating the amination process. For instance, a transition-metal-free amination of 1,4-naphthoquinone has been developed using potassium tert-butoxide (t-BuOK) as a mediator. rsc.org This base is crucial for the reaction to proceed; in its absence, no product is formed. rsc.orgrsc.org The proposed mechanism involves an initial Michael addition of the amine to the naphthoquinone, facilitated by the base, followed by oxidation to yield the 2-amino-1,4-naphthoquinone product. rsc.org The optimal conditions for this transformation were identified as using 2 equivalents of both the amine and t-BuOK in DMF at room temperature. rsc.org

Catalysts are also widely employed to enhance the efficiency and selectivity of amination reactions. Copper(II) acetate (B1210297) has been shown to be an effective catalyst for the oxidative coupling of anilines with 1,4-naphthoquinone. nih.govacs.org In the presence of a catalytic amount (10 mol %) of hydrated copper(II) acetate, the reactions are generally cleaner, faster, and produce higher yields compared to the uncatalyzed reactions, which often result in the formation of multiple side products. nih.govacs.org Other catalysts reported for the oxidative addition coupling of amines to naphthoquinones include CeCl₃·7H₂O, FeCl₃, I₂, and Au. rsc.org The use of heterogeneous catalysts like silica-supported perchloric acid (HClO₄-SiO₂) has also been reported for the synthesis of 2-amino-1,4-naphthoquinones, offering advantages such as mild reaction conditions and catalyst recyclability. jst.go.jp

| Catalyst/Base | Reactants | Product | Key Features |

| t-BuOK | 1,4-Naphthoquinone and Amines | 2-Amino-1,4-naphthoquinones | Transition-metal-free, mild conditions, good yields. rsc.org |

| Copper(II) acetate | 1,4-Naphthoquinone and Anilines | N-Aryl-2-amino-1,4-naphthoquinones | Catalytic quantity, cleaner reaction, higher yields. nih.govacs.org |

| CeCl₃·7H₂O, FeCl₃, I₂, Au | Naphthoquinones and Amines | 2-Amino-1,4-naphthoquinones | Catalytic oxidative addition. rsc.org |

| HClO₄-SiO₂ | 1,4-Naphthoquinones and Amines | 2-Amino-1,4-naphthoquinones | Heterogeneous, mild, recyclable catalyst. jst.go.jp |

Michael 1,4-Addition Reactions

The Michael 1,4-addition, or conjugate addition, is a versatile and widely used method for forming carbon-carbon and carbon-heteroatom bonds. nih.govwikipedia.org In the context of naphthoquinone chemistry, it represents a key strategy for the introduction of substituents at the C-3 position. The reaction involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). wikipedia.orgorganic-chemistry.org

Naphthoquinones, such as 2-methyl-1,4-naphthoquinone (menadione), are α,β-unsaturated systems that readily act as Michael acceptors. organic-chemistry.orgnih.gov Nucleophiles, including amines and thiols, can add to the β-position of the conjugated system. nih.gov The reaction between quinone compounds and amino acids, for example, proceeds via a 1,4-Michael-like addition involving free nucleophilic groups like sulfhydryl or amine substituents. nih.gov This reaction first yields an intermediate which then tautomerizes to a more stable hydroquinone (B1673460) form. nih.gov The development of enantioselective Michael additions has been a significant focus, allowing for the synthesis of chiral functionalized naphthoquinones. nih.gov

The conditions for Michael additions to naphthoquinones can be varied to optimize yield and selectivity. These reactions can be performed under different experimental settings, including the use of various solvents and catalysts. nih.gov For instance, the enantioselective Michael addition of 2-hydroxy-1,4-naphthoquinone (B1674593) to nitroalkenes has been successfully achieved using bifunctional organocatalysts. nih.gov Catalysts such as binaphthyl-modified chiral tertiary amine-thioureas have been shown to promote this reaction with high yields (81–95%) and excellent enantioselectivities (91–98% ee) even at low catalyst loadings (1 mol %). nih.gov Aprotic solvents like acetonitrile, toluene, dichloromethane, and THF are well-tolerated in these reactions. nih.gov

The choice of nucleophile is also critical. While amines are common Michael donors, other nucleophiles like 1,3-dicarbonyl compounds can also be used. researchgate.net The development of novel catalysts, such as rosin-derived indane amine thiourea (B124793) organocatalysts, has expanded the scope of these reactions, providing high enantioselectivities for the addition of both 2-hydroxy-1,4-naphthoquinone and 1,3-dicarbonyls to β-nitroalkenes. researchgate.netrsc.org

| Catalyst Type | Michael Donor | Michael Acceptor | Solvent | Yield | Enantioselectivity (ee) |

| Binaphthyl-derived organocatalyst | 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | THF | 81-95% | 91-98% nih.gov |

| Rosin-indane amine thiourea | 2-Hydroxy-1,4-naphthoquinone | β-Nitrostyrenes | Not specified | Good | 87-99% researchgate.netrsc.org |

| Rosin-indane amine thiourea | Pentane-1,3-dione | trans-β-Nitroalkenes | Not specified | Good | High rsc.org |

Mannich Reactions in Naphthoquinone Derivatization

The Mannich reaction is a three-component condensation reaction that is highly valuable for the synthesis of β-amino-carbonyl compounds, known as Mannich bases. wikipedia.orgresearchgate.net This reaction is a powerful tool for the C-C bond formation and is widely applied in the synthesis of biologically active molecules. beilstein-journals.org

In the context of naphthoquinones, the Mannich reaction typically involves a naphthoquinone with an acidic proton (like 2-hydroxy-1,4-naphthoquinone, also known as lawsone), an aldehyde, and an amine. rsc.org This one-pot, multi-component reaction leads to the formation of 3-(aminomethyl)-2-hydroxy-1,4-naphthoquinones. researchgate.netrsc.org The reaction mechanism generally starts with the formation of an iminium ion from the amine and the aldehyde. jst.go.jpwikipedia.org Subsequently, the nucleophilic naphthoquinone attacks the electrophilic iminium ion, leading to the final Mannich base. jst.go.jp This methodology has been used to synthesize a wide array of lawsone derivatives with various substituents. jst.go.jp For example, a series of 3-substituted methylamino lawsone derivatives were synthesized by reacting lawsone with selected amines and aldehydes in ethanol. jst.go.jp

While some Mannich reactions with lawsone can proceed without a catalyst, the use of catalysts is common to improve reaction rates and yields. rsc.org Both acid and base catalysis can be employed. Acid catalysts, such as p-toluenesulfonic acid (p-TsOH), facilitate the formation of the iminium ion, which then reacts with the nucleophilic lawsone. rsc.org A variety of other catalyst systems have been explored for the synthesis of aminonaphthoquinone Mannich bases, including:

Dodecyl benzenesulfonic acid (DBSA)

Indium chloride

Montmorillonite K-10

MCM-41 nanoporous catalyst researchgate.net

Organocatalysts have also been employed to achieve enantioselective Mannich reactions. For instance, Takemoto's catalyst has been used in the reaction of lawsone with a preformed imine, although with modest yield and low enantioselectivity in that specific case. rsc.org The choice of catalyst and reaction conditions can be optimized to enhance the economic and environmental aspects of the synthesis, with developments including microwave-assisted reactions and solvent-free conditions. beilstein-journals.org

| Catalyst | Aldehyde | Amine | Product Type |

| p-TsOH | Various aldehydes | 4-Nitroaniline or Pyrrolidine | Aminonaphthoquinones rsc.org |

| Montmorillonite K-10 | Aromatic aldehydes | Anilines/Heterocyclic amines | 2-((substituted amino)(4-phenyl)methyl)-3-hydroxy-naphthalene-1,4-dione derivatives researchgate.net |

| Takemoto's catalyst | Preformed imine | - | Enantioenriched naphthoquinone Mannich base rsc.org |

| Uncatalyzed | Various aldehydes | Primary aliphatic amines | 3-(Aminomethyl)-2-hydroxy-1,4-naphthoquinones rsc.org |

Multi-component Reactions for Complex Naphthoquinone Derivatives

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecular architectures from simple starting materials in a single step. These reactions offer significant advantages, including high atom economy, reduced waste generation, and operational simplicity. In the context of naphthoquinone chemistry, MCRs provide a direct route to highly substituted and structurally diverse derivatives.

One notable example involves the one-pot, three-component reaction of 2-hydroxy-1,4-naphthoquinone (lawsone), an aromatic aldehyde, and malononitrile. This reaction, often catalyzed by an organocatalyst such as L-proline, leads to the formation of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives in good yields. thieme-connect.com The versatility of this method allows for the incorporation of a wide range of substituents on the aromatic aldehyde, thereby enabling the creation of a library of complex naphthoquinone derivatives. A similar transformation can also be achieved using enzyme catalysis, for instance with Candida sp. lipase, highlighting a green chemistry approach to these complex structures. thieme-connect.com

Another strategy involves a one-pot synthesis of 2-(N-substituted amino)-1,4-naphthoquinones from 1,4-naphthoquinones and nitro compounds in an aqueous medium. thieme-connect.com This method is advantageous due to its mild reaction conditions and tolerance of various functional groups on the nitroaromatic precursor. thieme-connect.com

The following table summarizes representative examples of multi-component reactions for the synthesis of complex naphthoquinone derivatives.

| Starting Materials | Catalyst/Conditions | Product Type | Reference |

| 2-Hydroxy-1,4-naphthoquinone, Aromatic Aldehyde, Malononitrile | L-proline, Ethanol, Reflux | 2-Amino-4-aryl-benzo[g]chromene-3-carbonitrile | thieme-connect.com |

| 1,4-Naphthoquinone, Nitro-compound, Zinc, Acetic Acid | Water, Room Temperature | 2-(N-substituted amino)-1,4-naphthoquinone | thieme-connect.com |

| 2-Hydroxy-1,4-naphthoquinone, Aldehyde, 3,4-Methylenedioxyaniline | L-proline | Naphthoquinone-4-aza-podophyllotoxin hybrid | nih.gov |

Oxidative Approaches for Naphthoquinone Core Formation

Oxidative methods are fundamental to the synthesis of the naphthoquinone core. These approaches typically involve the oxidation of naphthalene (B1677914) or its derivatives, employing a variety of oxidizing agents and catalytic systems to achieve the desired transformation efficiently and selectively.

Oxidation of Naphthalene and its Derivatives

The direct oxidation of naphthalene to 1,4-naphthoquinone is a well-established industrial process. This gas-phase oxidation is commonly carried out using air as the oxidant in the presence of a vanadium-based catalyst. While this method is effective for the parent 1,4-naphthoquinone, the synthesis of substituted derivatives such as this compound often requires more nuanced approaches starting from appropriately substituted naphthalenes or by functionalizing the pre-formed naphthoquinone ring.

A significant advancement in the synthesis of 2-amino-1,4-naphthoquinones is the direct oxidative amination of 1,4-naphthoquinone. A transition-metal-free approach utilizing tert-BuOK as a mediator allows for the oxidative coupling of 1,4-naphthoquinone with a variety of aromatic and aliphatic amines at room temperature. rsc.orgnih.govresearchgate.net This method provides a straightforward and practical route to a range of 2-amino-1,4-naphthoquinone derivatives in good yields. nih.govresearchgate.net

Furthermore, the synthesis of 2-acyl-3-phenylamino-1,4-naphthoquinones can be achieved through the oxidative amination of 2-acylnaphthoquinones with phenylamines. nih.gov This reaction proceeds by the in situ generation of 2-acyl-1,4-naphthoquinone from the corresponding hydroquinone, which then reacts with the arylamine. nih.gov

Role of Oxidizing Agents and Catalysts

The choice of oxidizing agent and catalyst is crucial for the selective and efficient synthesis of naphthoquinones. For the direct amination of 1,4-naphthoquinone, Lewis acids such as CeCl₃·7H₂O and FeCl₃ can catalyze the Michael addition of amines. mdpi.com Bismuth(III) chloride (BiCl₃) has also been reported as an effective catalyst for the synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone and various amines, offering mild and sustainable reaction conditions with high product yields. rsc.org

In the broader context of oxidizing naphthalene and its derivatives, a range of catalytic systems have been explored. The following table highlights some of the oxidizing agents and catalysts employed in the formation of the naphthoquinone core.

| Oxidizing Agent | Catalyst/Mediator | Substrate | Product | Reference |

| Air | Vanadium Pentoxide | Naphthalene | 1,4-Naphthoquinone | |

| Air | tert-BuOK | 1,4-Naphthoquinone and Amine | 2-Amino-1,4-naphthoquinone | rsc.orgnih.gov |

| Sodium Periodate | - | Acetylnaphthohydroquinone and Arylamine | 2-Acetyl-3-phenylamino-1,4-naphthoquinone | nih.gov |

| - | BiCl₃ | 1,4-Naphthoquinone and Amine | 2-Amino-1,4-naphthoquinone | rsc.org |

| - | CeCl₃·7H₂O / FeCl₃ | 1,4-Naphthoquinone and Amine | 2-Amino-1,4-naphthoquinone | mdpi.com |

Ring Cyclization Strategies for Fused Naphthoquinone Systems

The fusion of heterocyclic rings onto the naphthoquinone framework gives rise to a diverse range of polycyclic systems with significant biological and material properties. Ring cyclization strategies often utilize the existing functional groups on the naphthoquinone core to construct the new heterocyclic ring.

Formation of Naphthoimidazoles

Naphthoimidazoles, specifically naphtho[2,3-d]imidazole-4,9-diones, can be readily synthesized from 2,3-diamino-1,4-naphthoquinone. A straightforward method involves the condensation of 2,3-diamino-1,4-naphthoquinone with various aldehydes in a suitable solvent like dimethyl sulfoxide. researchgate.net This reaction proceeds smoothly to afford the corresponding 2-substituted-1H-naphtho[2,3-d]imidazole-4,9-diones in good yields. researchgate.net For instance, the reaction with acetaldehyde (B116499) or refluxing in acetic acid can yield 2-methyl-1H-naphtho[2,3-d]imidazole-4,9-dione. researchgate.net This approach allows for the introduction of a wide variety of substituents at the 2-position of the imidazole (B134444) ring by simply changing the aldehyde component.

The synthesis of 2-aryl-1H-naphtho[2,3-d]imidazole derivatives can be achieved by the condensation of 2,3-diaminonaphthalene (B165487) with variously substituted aldehydes. researchgate.net While this starts from a naphthalene derivative rather than a naphthoquinone, it represents a key strategy for accessing the core naphthoimidazole structure which can then potentially be oxidized to the corresponding dione.

Synthesis of Naphthoquinone-Triazole Hybrids

The hybridization of the naphthoquinone scaffold with a triazole ring has been a fruitful strategy for the development of new chemical entities. The most common and efficient method for constructing these hybrids is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

This approach typically involves a two-step sequence. First, a propargyl group is introduced onto the naphthoquinone core, often at the 2-amino position, to generate a terminal alkyne. In a subsequent step, this alkyne-functionalized naphthoquinone is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. nih.govresearchgate.net A variety of novel 1,4-naphthoquinone-1,2,3-triazole hybrids have been synthesized using this methodology. researchgate.netmersin.edu.tr For example, 2-(prop-2-ynylamino)naphthalene-1,4-dione can be reacted with different azidomethyl-benzene derivatives to produce a library of hybrid compounds. researchgate.net

The following table provides an overview of the synthesis of naphthoquinone-triazole hybrids.

| Naphthoquinone Precursor | Azide Component | Catalyst/Conditions | Product Type | Reference |

| 2-(Prop-2-ynylamino)naphthalene-1,4-dione | Azidomethyl-benzene derivatives | Copper catalyst | 1,4-Naphthoquinone-1,2,3-triazole hybrid | researchgate.net |

| N-(3-amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-2-azidoacetamide | Terminal alkynes | Sodium ascorbate, Copper(II) sulfate | Naphthoquinone-triazole hybrid | mersin.edu.trresearchgate.net |

Chemical Reactivity and Transformation Mechanisms of 2 Amino 3 Methylnaphthalene 1,4 Dione

Redox Chemistry of the Naphthoquinone Moiety

The 1,4-naphthoquinone (B94277) skeleton is a well-known redox-active pharmacophore. researchgate.net Its ability to accept electrons and participate in redox cycling is central to its chemical and biological activities. The presence of an electron-donating amino substituent modulates these redox properties. researchgate.net

The naphthoquinone moiety of 2-Amino-3-methylnaphthalene-1,4-dione can undergo a one-electron reduction to form a semiquinone radical anion. This process is a key step in its redox cycling. The reduction can be initiated by various reducing agents, including flavoenzymes that transform a two-electron transfer into a single-electron one. nih.govqmul.ac.uk

The resulting semiquinone radical is stabilized by the delocalization of the unpaired electron across the extensive π-system of the naphthalene (B1677914) ring and the two carbonyl oxygen atoms. The stability of this radical intermediate is a crucial factor in the compound's ability to participate in further electron transfer reactions.

Key Aspects of Semiquinone Radical Formation

| Process | Reactant | Product | Key Features |

|---|---|---|---|

| Single Electron Reduction | This compound (Quinone) | Semiquinone Radical Anion | Acceptance of a single electron; Formation of a radical species; Resonance-stabilized intermediate. |

Under aerobic conditions, the semiquinone radical formed from this compound can transfer its extra electron to molecular oxygen (O₂). This reaction regenerates the parent naphthoquinone and produces a superoxide (B77818) anion radical (O₂⁻). This process initiates a cascade of reactions that generate various reactive oxygen species (ROS).

This redox cycling, where the quinone is repeatedly reduced to a semiquinone and then re-oxidized by oxygen, can lead to a significant increase in intracellular ROS levels. nih.gov The generation of ROS is a proposed mechanism of action for the biological activities of many naphthoquinones. researchgate.netepa.gov ROS, such as hydroxyl radicals and hydrogen peroxide, can cause oxidative damage to cellular macromolecules like DNA, lipids, and proteins. epa.govnih.gov

Generated Reactive Oxygen Species (ROS)

| Species | Formula | Generation Pathway |

|---|---|---|

| Superoxide Anion | O₂⁻ | One-electron transfer from semiquinone radical to O₂. |

| Hydrogen Peroxide | H₂O₂ | Dismutation of superoxide, either spontaneously or enzymatically. |

| Hydroxyl Radical | •OH | Fenton reaction involving H₂O₂ and transition metals (e.g., Fe²⁺). |

In addition to single-electron reduction, the naphthoquinone moiety can undergo a two-electron reduction to form the corresponding hydroquinone (B1673460), 2-Amino-3-methylnaphthalene-1,4-diol. This transformation can occur through two primary pathways:

Sequential single-electron transfers: The quinone is first reduced to the semiquinone intermediate, which then accepts a second electron to form the hydroquinone dianion. Protonation then yields the final hydroquinone.

Direct two-electron transfer: Certain enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1), can catalyze the direct reduction of quinones to hydroquinones, bypassing the semiquinone radical stage. nih.gov

Reactivity of the Amino Substituent

The amino group at the C2 position significantly influences the electronic properties and reactivity of the entire molecule.

The amino group is a powerful activating group in electrophilic aromatic substitution reactions. masterorganicchemistry.com It donates electron density to the aromatic ring system through a resonance effect (+R effect), which is stronger than its electron-withdrawing inductive effect (-I effect). libretexts.org

This electron donation increases the nucleophilicity of the benzenoid ring (the ring without the carbonyl groups), making it more susceptible to attack by electrophiles compared to unsubstituted naphthalene or benzene. The amino group directs incoming electrophiles to the ortho and para positions relative to itself. However, in the this compound structure, the positions on the quinoid ring (C1, C3, C4) are not susceptible to typical electrophilic aromatic substitution. Therefore, substitution would be directed to the benzenoid ring. The methyl group at C3 is a weak activating group and also an ortho-, para-director. libretexts.org The combined effect of the amino and quinone functionalities makes the benzenoid ring the primary site for electrophilic attack.

Substituent Effects on the Naphthalene Ring

| Substituent | Position | Electronic Effect | Classification |

|---|---|---|---|

| Amino (-NH₂) | C2 | Strong Resonance Donation (+R), Weak Inductive Withdrawal (-I) | Strongly Activating, Ortho-, Para-Directing |

| Methyl (-CH₃) | C3 | Weak Inductive Donation (+I), Hyperconjugation | Weakly Activating, Ortho-, Para-Directing |

| Carbonyl (-C=O) | C1, C4 | Strong Resonance and Inductive Withdrawal (-R, -I) | Strongly Deactivating, Meta-Directing |

The amino group possesses a lone pair of electrons, making it basic and capable of being protonated. However, the basicity of the amino group in this compound is significantly reduced compared to aliphatic amines or even aniline. This is due to two main factors:

Resonance Delocalization: The lone pair on the nitrogen atom is delocalized into the electron-withdrawing naphthoquinone ring system. This delocalization reduces the availability of the lone pair for protonation.

Inductive Effect: The sp² hybridized carbons and the electron-withdrawing carbonyl groups of the quinone moiety exert a strong -I effect, further pulling electron density away from the amino group.

Despite this reduced basicity, protonation can occur under sufficiently acidic conditions, forming an ammonium cation (-NH₃⁺). This protonation would have a profound impact on the molecule's electronic properties, converting the strongly electron-donating amino group into a strongly electron-withdrawing ammonium group. This change would deactivate the ring towards further electrophilic attack and significantly alter the redox potential of the quinone system.

Mechanisms of Derivatization Reactions of this compound

The derivatization of this compound is a key area of study for the synthesis of novel heterocyclic compounds. The reactivity of this quinone is characterized by the interplay of its amino and methyl substituents, which influence the outcomes of various chemical transformations. This section delves into the proposed mechanisms for several key derivatization reactions, including amine incorporation, Mannich reactions, and nucleophilic substitution pathways.

Proposed Mechanisms for Amine Incorporation

The incorporation of additional amine functionalities onto the this compound scaffold can proceed through different mechanistic pathways, primarily dictated by the reaction conditions and the nature of the reacting amine. The parent compound, 2-amino-1,4-naphthoquinone, is known to possess two primary nucleophilic centers: the exocyclic amino group and the C-3 position of the quinone ring core.ac.ukresearchgate.net. This dual reactivity is also expected for its 3-methyl derivative.

Under neutral conditions, the reaction of 2-amino-1,4-naphthoquinone with aldehydes typically leads to N-alkylation products core.ac.ukresearchgate.net. By analogy, it is proposed that the reaction of this compound with an amine under neutral conditions would likely involve the nucleophilic attack of the exocyclic amino group on the incoming electrophile. For instance, in a reaction with an aldehyde, the amino group would attack the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration would then yield an N-substituted imine or enamine derivative.

Conversely, under acidic conditions, the reaction landscape can shift. Protonation of the carbonyl groups of the quinone ring can activate the C-3 position for nucleophilic attack. However, in the case of this compound, the presence of the methyl group at the C-3 position introduces significant steric hindrance, potentially disfavoring direct nucleophilic attack at this site. Therefore, amine incorporation at C-3 would likely proceed through a more complex pathway, possibly involving an initial Michael addition to the quinone system if a suitable Michael acceptor is generated in situ.

The synthesis of 2-amino-1,4-naphthoquinones from 1,4-naphthoquinone and amines proceeds via an oxidative coupling mechanism, which involves a Michael addition followed by oxidation acs.org. While this compound already possesses an amino group, further reaction with a different amine could potentially occur, although the electronic and steric factors of the existing substituents would modulate the reactivity.

Mechanistic Aspects of Mannich Reactions

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (typically formaldehyde), and a primary or secondary amine, to yield a β-amino carbonyl compound known as a Mannich base wikipedia.orgadichemistry.com. In the context of this compound, the reaction can be envisioned to proceed through a mechanism analogous to that of other enolizable carbonyl compounds.

The generally accepted mechanism for the Mannich reaction involves two key steps adichemistry.com:

Formation of an Iminium Ion: The reaction is initiated by the nucleophilic addition of the amine to the aldehyde, followed by dehydration to form a highly electrophilic iminium ion (also known as a Mannich intermediate) wikipedia.orgadichemistry.comchemistnotes.com.

Nucleophilic Attack: The active hydrogen compound, in this case, the enol form of this compound, then acts as a nucleophile and attacks the iminium ion wikipedia.org. The enolization can be facilitated by either acidic or basic conditions chemistnotes.com.

For this compound, the C-3 position, already substituted with a methyl group, is not available as an active hydrogen site. However, the amino group at C-2 can influence the electronic properties of the quinone ring, and the potential for tautomerization to an enamine-like structure exists core.ac.uk. This enamine tautomer could provide the necessary nucleophilicity for the attack on the iminium ion.

Alternatively, a modified Mannich reaction mechanism, as proposed for reactions involving 2-naphthol, could be considered. This involves the formation of an ortho-quinone methide (o-QM) intermediate from the reaction of the naphthol derivative and an aldehyde beilstein-journals.org. The amine then adds to this reactive intermediate beilstein-journals.org. While this compound is not a naphthol, the underlying principles of forming a reactive intermediate that is subsequently trapped by an amine could be relevant under certain reaction conditions.

The outcome of the Mannich reaction on this compound would be the introduction of an aminomethyl group. The position of this substitution would depend on the relative nucleophilicity of the different sites on the molecule and the steric constraints.

Understanding Nucleophilic Substitution Pathways

Nucleophilic substitution reactions are fundamental to the derivatization of quinones. In the case of this compound, the key question is which position is most susceptible to nucleophilic attack. As previously mentioned, 2-amino-1,4-naphthoquinone exhibits nucleophilic character at both the amino group and the C-3 position core.ac.ukresearchgate.net.

N-Alkylation vs. C-Alkylation:

Research on 2-amino-1,4-naphthoquinone has shown that the site of alkylation can be controlled by the reaction conditions. Under neutral conditions, N-alkylation is the predominant pathway, leading to the formation of 2-(N-alkenyl)amino-1,4-naphthoquinones when reacted with aldehydes core.ac.ukresearchgate.net. This is attributed to the higher nucleophilicity of the amino group in its free base form.

In contrast, under acidic conditions, the reaction of 2-amino-1,4-naphthoquinone with aldehydes can lead to the formation of cyclized products, such as 1H-2,4-dihydronaphtho[2,3-d] wikipedia.orgbeilstein-journals.orgoxazine-5,10-diones core.ac.ukresearchgate.net. This suggests that under acidic conditions, the C-3 position becomes a more favorable site for reaction, likely due to the activation of the quinone ring.

For this compound, the presence of the methyl group at the C-3 position would be expected to sterically hinder direct nucleophilic attack at this site. Therefore, N-alkylation at the amino group is the more probable outcome in nucleophilic substitution reactions.

Substitution of Other Groups:

While the primary focus is on the reactivity of the parent compound, it is informative to consider the nucleophilic substitution of related halo-naphthoquinones. For instance, the reaction of 2,3-dibromonaphthalene-1,4-dione with primary amines often results in the formation of monosubstituted 2-amino-3-bromo-1,4-naphthoquinones espublisher.com. This demonstrates the susceptibility of the C-2 and C-3 positions to nucleophilic attack when a good leaving group is present. In the case of this compound, neither the amino nor the methyl group is a good leaving group under typical nucleophilic substitution conditions.

The reaction of 1,2-naphthoquinone with primary amines leads to the formation of 2-amino-1,4-naphthoquinone derivatives, showcasing a rearrangement and substitution process beilstein-journals.orgnih.gov. This highlights the complex reactivity patterns of naphthoquinones and the potential for unexpected transformations.

Table of Reaction Outcomes and Mechanistic Features

| Reaction Type | Key Reactants | Probable Product Type | Proposed Mechanistic Features |

| Amine Incorporation | Amine, Aldehyde | N-substituted imine/enamine | Nucleophilic attack of the exocyclic amino group on the aldehyde. |

| Mannich Reaction | Formaldehyde, Amine | Aminomethylated derivative | Formation of an iminium ion followed by nucleophilic attack by an enamine tautomer of the starting material. |

| Nucleophilic Substitution | Alkyl halide | N-alkylated product | Direct nucleophilic attack of the amino group on the electrophile. Steric hindrance at C-3 disfavors C-alkylation. |

Structure Activity Relationship Sar Studies in Mechanistic Context

Impact of Substituents at the C2 and C3 Positions on Molecular Interactions

The C2 and C3 positions of the 1,4-naphthoquinone (B94277) scaffold are primary sites for chemical modification, and alterations at these positions significantly influence the molecule's interaction with biological targets. The electronic properties, steric bulk, and hydrogen-bonding capacity of the substituents are key determinants of activity.

Modifications of the amino group at the C2 position have been a major focus of SAR studies. Replacing the hydrogen atoms of the amino group with alkyl, aromatic, or heterocyclic moieties can profoundly alter the compound's biological profile, particularly its anticancer activity. mdpi.comnih.gov

Research has shown that introducing an amide linkage at the C2-amino position can enhance anti-tumor properties. nih.gov A series of 2-amino-1,4-naphthoquinone-benzamide derivatives demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov The nature of the substituent on the benzamide (B126) ring plays a crucial role. For instance, an unsubstituted phenyl ring (compound 5e) and a 3-nitrophenyl derivative (compound 5l) showed exceptionally high potency against the MDA-MB-231 breast cancer cell line, being nearly 79 times more active than the standard drug cisplatin. nih.gov In contrast, substitutions on the phenyl ring, such as with methyl or methoxy (B1213986) groups, generally led to a slight reduction in cytotoxicity. nih.gov

Among aliphatic derivatives, the length and structure of the alkyl chain influence activity. Studies on N-alkylamino derivatives indicated that increasing the chain length can sometimes lead to improved activity. mdpi.com For example, among a series of aliphatic benzamide derivatives, the propyl and isobutyl derivatives were found to be the most effective against different cell lines. nih.gov

| Compound | Substituent (R) | MDA-MB-231 (Breast) | SUIT-2 (Pancreatic) | HT-29 (Colon) |

|---|---|---|---|---|

| 5a | Ethyl | 1.5 ± 0.1 | 15.4 ± 1.1 | 2.1 ± 0.1 |

| 5b | Propyl | 1.1 ± 0.1 | 12.1 ± 0.5 | 1.3 ± 0.1 |

| 5d | Isobutyl | 0.9 ± 0.1 | 10.5 ± 0.8 | 2.5 ± 0.2 |

| 5e | Phenyl | 0.4 ± 0.0 | 10.1 ± 0.4 | 0.5 ± 0.0 |

| 5f | 4-Methylphenyl | 0.7 ± 0.1 | 11.2 ± 0.7 | 1.9 ± 0.1 |

| 5h | 4-Methoxyphenyl | 1.9 ± 0.1 | 18.5 ± 1.3 | 3.1 ± 0.2 |

| 5l | 3-Nitrophenyl | 0.4 ± 0.0 | 13.8 ± 0.9 | 2.8 ± 0.2 |

| Cisplatin | - | 31.5 ± 2.1 | 8.9 ± 0.5 | 25.4 ± 1.8 |

The introduction of halogens, particularly at the C3 position, is a key strategy for modulating the electronic character and reactivity of the naphthoquinone ring. Replacing the methyl group in 2-amino-3-methylnaphthalene-1,4-dione with a halogen can significantly impact biological activity.

Studies on halogenated 1,4-naphthoquinones have demonstrated that a chloro group at the C3 position is often crucial for potent antifungal activity. sciforum.net For example, 2-hydroxy-3-chloro-1,4-naphthoquinone showed significantly better activity against Candida albicans than the clinically used drug clotrimazole. sciforum.net The presence of a halogen at C3 enhances the electrophilicity of the C2 position, facilitating interactions with biological nucleophiles. The substitution of the 1,4-naphthoquinone ring with two halogen atoms (e.g., 2,3-dichloro) has been found to be an effective modification for potent aromatase inhibitory activity. jst.go.jp

Furthermore, in a series of 2-anilino-3-chloro-1,4-naphthoquinone (B86639) derivatives, the presence of the C3-chloro group is a common structural feature in compounds synthesized to explore antimicrobial and anticancer activities. scielo.br The nature of the halogen can also fine-tune the properties of the molecule. researchgate.net

The steric and electronic properties of the substituent attached to the C2-amino group are critical for molecular recognition and binding to target proteins.

Steric Effects: SAR studies have shown that bulky groups at the C2 position can be detrimental to activity. For instance, replacing the hydrogen at the 2-position of the naphthoquinone core with a large group, such as a diacetyl or phenyl group, led to a considerable decrease in antifungal activity. sciforum.net This suggests that the target site may have a sterically constrained binding pocket, where larger substituents hinder optimal orientation and interaction.

Electronic Effects: The electronic nature of the group attached to the C2-amine influences the redox properties of the entire naphthoquinone system, which is often central to its mechanism of action. nih.gov Electron-withdrawing groups on an N-phenyl ring can modulate the acidity of the N-H group and affect hydrogen bonding interactions. scielo.br Conversely, electron-donating groups can increase the electron density on the naphthoquinone ring. The cytotoxic properties of naphthoquinones are highly dependent on these chemical and electronic properties, which influence their ability to generate reactive oxygen species (ROS) or interact with biomolecules. scielo.br For example, in one study, substitution with an electron-withdrawing sulfonamide group led to a decrease in antiproliferative activity, whereas substitution with aromatic amines resulted in varied effects depending on the cell line. nih.gov

Modifications of the Naphthoquinone Scaffold

Beyond simple substitutions at the C2 and C3 positions, more profound modifications involving the fusion of heterocyclic rings or the creation of hybrid molecules have been explored to develop novel bioactive agents.

2-Amino-1,4-naphthoquinone is a valuable precursor for synthesizing N-heterocycles fused to the naphthoquinone core. researchgate.netnih.gov The reactive C3 position and the adjacent amino group act as a binucleophilic system, allowing for the construction of various fused rings.

One common strategy involves the synthesis of 1,2,3-triazole-naphthoquinone conjugates. These are often prepared via "click chemistry" from precursors like O-propargyl-naphthoquinone, which can be derived from lawsone (2-hydroxy-1,4-naphthoquinone). nih.gov The resulting triazole-fused compounds have been investigated for a range of biological activities. Similarly, indole-fused nitrogen heterocycles have been synthesized by modifying the naphthoquinone ring, demonstrating the versatility of this scaffold in creating complex polycyclic systems. nih.gov These fused systems rigidly hold the pharmacophoric elements in a specific spatial orientation, which can lead to enhanced binding affinity and selectivity for biological targets.

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been applied to 2-amino-1,4-naphthoquinone derivatives to create dual-action agents or to improve their pharmacological profile.

This approach aims to leverage the known biological activities of different molecular fragments. For example, hybrids of 1,4-naphthoquinone containing phenylamino-phenylthio moieties have been synthesized and shown to possess significant antibacterial activity. jst.go.jp Another strategy involves creating hybrids of naphthoquinones with oxyphenyl-functionalized groups. researchgate.net By linking the naphthoquinone core to other known bioactive structures, researchers aim to develop compounds that can interact with multiple targets or that possess synergistic activities. This approach has led to the development of novel aminonaphthoquinones with potential applications as anti-Chagas agents and anticancer therapeutics. nih.govresearchgate.net

Correlation of Structural Features with Specific Biological Mechanisms of this compound

Relationship between Redox Potential and Biological Activity

The biological activity of naphthoquinones is significantly influenced by their redox properties. mdpi.com The 1,4-dione system of this compound can undergo one- or two-electron reduction to form semiquinone radicals or hydroquinones, respectively. This redox cycling can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide, which can induce oxidative stress and trigger cellular damage, ultimately leading to apoptosis. nih.gov

The redox potential of a naphthoquinone derivative is a key determinant of its ability to participate in these electron transfer reactions and is highly dependent on the nature and position of substituents on the quinone ring. Electron-donating groups, such as the amino and methyl groups in this compound, generally lower the redox potential, making the compound easier to reduce. This, in turn, can enhance its pro-oxidant activity and subsequent biological effects.

Table 1: General Structure-Activity Relationship for Redox Potential in 1,4-Naphthoquinone Derivatives

| Substituent Effect on Naphthoquinone Ring | Impact on Redox Potential | Consequence for Biological Activity |

| Electron-donating groups (e.g., -NH2, -CH3) | Lowers the redox potential | May enhance redox cycling and ROS production |

| Electron-withdrawing groups (e.g., -Cl, -NO2) | Increases the redox potential | Can modulate the compound's ability to accept electrons |

Structural Determinants for Enzyme Binding and Inhibition

This compound and its analogs have been investigated as inhibitors of various enzymes, with a notable focus on topoisomerase II. nih.gov This enzyme plays a critical role in DNA replication and transcription by managing DNA topology. Inhibition of topoisomerase II leads to DNA damage and cell death, making it an important target for anticancer drugs. nih.gov

The binding and inhibition of enzymes by aminonaphthoquinones are governed by specific structural features that facilitate interactions with the enzyme's active site. For topoisomerase II, the planar naphthoquinone core is a crucial feature, allowing it to intercalate into the DNA-enzyme complex. Furthermore, the substituents on the naphthoquinone ring play a significant role in modulating the binding affinity and inhibitory potency.

Structure-activity relationship studies of 2-amino-1,4-naphthoquinone derivatives have revealed several key determinants for enzyme inhibition:

The Amino Group: The presence of the amino group at the C2 position is often critical for activity. Modifications to this group can significantly impact the compound's interaction with the enzyme. For example, the nature of the substituent on the amino group can influence the compound's lipophilicity and hydrogen bonding capacity, thereby affecting its binding to the active site. nih.gov

The Methyl Group: The methyl group at the C3 position can also influence activity, potentially through steric interactions within the enzyme's binding pocket or by affecting the electronic properties of the quinone system.

Table 2: Structural Features of 2-Amino-1,4-Naphthoquinone Derivatives and their Role in Enzyme Inhibition

| Structural Feature | Role in Enzyme Binding and Inhibition |

| Planar Naphthoquinone Core | Facilitates intercalation into the DNA-enzyme complex. |

| Amino Group at C2 | Crucial for interaction with active site residues; modifications can modulate activity. nih.gov |

| Substituents on the Amino Group | Influence lipophilicity, hydrogen bonding, and overall binding affinity. nih.gov |

| Methyl Group at C3 | Can have steric effects within the binding pocket and influence electronic properties. |

Influence of Planarity on DNA Intercalation

DNA intercalation is a mechanism by which planar molecules insert themselves between the base pairs of the DNA double helix. This process can disrupt DNA replication and transcription, leading to cytotoxic effects. The planar aromatic ring system of this compound makes it a potential candidate for DNA intercalation. nih.gov

The planarity of the molecule is a fundamental requirement for effective intercalation. nih.gov The flat structure of the naphthalene (B1677914) ring system allows it to stack between the DNA base pairs, stabilized by van der Waals forces and potentially hydrogen bonds. Any structural modification that disrupts this planarity would likely diminish the molecule's ability to intercalate and, consequently, its biological activity mediated through this mechanism.

While direct experimental evidence specifically detailing the intercalation of this compound into DNA is limited, the general principles of intercalation by planar aromatic compounds are well-established. For many quinone-based anticancer drugs, such as the anthracyclines, DNA intercalation is a key component of their mechanism of action. nih.gov These molecules possess a planar ring system that facilitates their insertion into the DNA helix.

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the intrinsic properties of molecules. These methods provide detailed information about electron distribution, molecular geometry, and energies, which are fundamental to a compound's reactivity and spectroscopic signatures.

The electronic structure of aminonaphthoquinones is characterized by the interplay between the electron-withdrawing quinone ring and the electron-donating amino group. This donor-acceptor system is crucial to the molecule's chemical and photophysical properties.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. For aminonaphthoquinone systems, the HOMO is typically localized over the aminophenyl part, while the LUMO is distributed across the electron-accepting quinone moiety. The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing chemical reactivity and kinetic stability. nih.govnih.gov A smaller energy gap suggests higher reactivity and potential for biological activity, as it indicates that the molecule can be more easily excited. nih.gov In a DFT study of the closely related compound 2-amino-3-bromonaphthalene-1,4-dione, the HOMO-LUMO energies were evaluated to understand its electronic transitions and reactivity. espublisher.com

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For aminonaphthoquinones, the MEP surface typically shows negative potential (red/yellow regions) around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack and their role as hydrogen bond acceptors. The amino group's hydrogen atoms generally exhibit a positive potential (blue regions), marking them as sites for nucleophilic attack and hydrogen bond donation. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as charge delocalization and hyperconjugation. In aminonaphthoquinones, NBO analysis can quantify the charge transfer from the amino group to the naphthoquinone ring, which stabilizes the molecule and influences its electronic properties. nih.govnih.gov

| Parameter | Description | Typical Findings in Aminonaphthoquinones |

| HOMO | Highest Occupied Molecular Orbital | Localized on the amino group and adjacent aromatic ring. |

| LUMO | Lowest Unoccupied Molecular Orbital | Distributed over the electron-deficient quinone ring system. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | A relatively small gap indicates high chemical reactivity. nih.gov |

| MEP Negative Regions | Sites for electrophilic attack | Concentrated around the carbonyl oxygen atoms. researchgate.net |

| MEP Positive Regions | Sites for nucleophilic attack | Located on the hydrogen atoms of the amino group. researchgate.net |

The stability of 2-Amino-3-methylnaphthalene-1,4-dione is influenced by the orientation of the amino and methyl groups relative to the naphthoquinone plane. While the naphthoquinone ring system itself is largely planar, rotation around the C-N and C-C single bonds can lead to different conformers.

DFT calculations are highly effective in predicting spectroscopic properties, which can be compared with experimental data to confirm molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used alongside DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govdergipark.org.tr For the analogue 2-amino-3-bromonaphthalene-1,4-dione, theoretical chemical shifts were calculated and found to be in good agreement with experimental values. espublisher.com Such calculations help in the precise assignment of signals in complex spectra.

IR Spectroscopy: Theoretical vibrational frequencies can be computed to aid in the interpretation of experimental FT-IR spectra. dergipark.org.trdntb.gov.ua Calculations on 2-amino-3-bromonaphthalene-1,4-dione helped assign specific vibrational modes, such as the N-H and C=O stretching frequencies, which are characteristic of the aminonaphthoquinone structure. espublisher.comresearchgate.net

| Spectroscopic Parameter | Computational Method | Information Gained |

| ¹H and ¹³C NMR Chemical Shifts | DFT with GIAO method | Predicts the resonance of each nucleus, aiding in structural elucidation. nih.gov |

| IR Vibrational Frequencies | DFT frequency calculations | Correlates calculated vibrational modes with experimental IR absorption bands. dntb.gov.ua |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

While specific docking studies for this compound are not prominent, studies on analogous naphthoquinone derivatives have identified several potential protein targets, including enzymes crucial for cancer cell survival and microbial pathogens. nih.govresearchgate.net

Commonly identified protein targets for naphthoquinones include:

Kinases (e.g., EGFR, PI3K): Many naphthoquinone derivatives have been shown to bind within the ATP-binding pocket of kinases, inhibiting their function and disrupting cancer cell signaling pathways. nih.govresearchgate.net

Topoisomerases: These enzymes are essential for DNA replication, and their inhibition by small molecules is a common anticancer strategy. researchgate.net

Enzymes in Microbial Metabolism (e.g., Enoyl-ACP Reductase): Naphthoquinones have been investigated as potential antimicrobial agents by targeting essential bacterial enzymes. scialert.netnih.gov

The binding interactions that stabilize the ligand-protein complex typically involve a combination of forces:

Hydrogen Bonds: The amino group and carbonyl oxygens of the naphthoquinone core are excellent hydrogen bond donors and acceptors, respectively.

Hydrophobic Interactions: The aromatic naphthalene (B1677914) ring system frequently engages in hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket. nih.govajol.info

Molecular docking simulations can pinpoint the specific amino acid residues within a protein's active site that are critical for ligand binding. mdpi.com For naphthoquinone derivatives, docking studies have revealed interactions with both polar and nonpolar residues. For example, in the binding of naphthoquinones to kinase domains, interactions with charged residues like Aspartic Acid and polar residues like Threonine are often observed, alongside hydrophobic interactions with residues such as Leucine and Phenylalanine. researchgate.netajol.info Identifying these key residues is crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective inhibitors. mdpi.com

| Interaction Type | Key Functional Groups on Ligand | Common Interacting Amino Acid Residues |

| Hydrogen Bonding | Amino (-NH₂) and Carbonyl (C=O) groups | Asp, Glu, Gln, Asn, Ser, Thr, His, Arg, Lys |

| π-π Stacking | Naphthalene aromatic rings | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Naphthalene rings, methyl group | Ala, Val, Leu, Ile, Pro, Met, Phe, Trp |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Property-Activity Relationship (QPAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding how the chemical structure of a compound influences its biological activity. For this compound and related naphthoquinones, 3D-QSAR models have been particularly insightful.

One significant study focused on a series of naphthoquinone derivatives, including this compound, to elucidate their anti-colorectal cancer activities. researchgate.netmdpi.com A Comparative Molecular Field Analysis (CoMFA) model was developed to correlate the structural features of these compounds with their cytotoxic activity against the HT-29 human colorectal cancer cell line. researchgate.netmdpi.com

The developed CoMFA model demonstrated strong predictive power, with a high cross-validated correlation coefficient (q²) of 0.625 and a non-cross-validated correlation coefficient (r²) of 0.99. researchgate.netmdpi.com These statistical values indicate a robust and reliable model capable of accurately predicting the biological activity of new, untested compounds in this series.

The visual representation of the CoMFA results, through steric and electrostatic contour maps, provides a deeper understanding of the structure-activity relationship. The steric contour map revealed that bulky substituents are favored in certain regions of the molecule, while they are disfavored in others, suggesting that the size and shape of the molecule are critical for its interaction with the biological target. Similarly, the electrostatic contour map indicated that electropositive groups are preferred in some areas, while electronegative groups are favored elsewhere, highlighting the importance of the electronic properties of the substituents for optimal activity. researchgate.netmdpi.com

These QSAR findings are instrumental in the rational design of novel aminonaphthoquinone derivatives with potentially enhanced anti-cancer efficacy. By strategically modifying the structure of this compound based on the insights from the CoMFA model, it is possible to develop more potent therapeutic agents.

In Silico Assessment of Molecular Properties for Mechanistic Insights

In silico assessment of molecular properties provides a fundamental understanding of a compound's reactivity, stability, and potential interactions with biological macromolecules. For this compound, computational studies, primarily using Density Functional Theory (DFT), have shed light on its electronic characteristics. While specific, in-depth computational analyses exclusively focused on this compound are limited in the public domain, studies on closely related aminonaphthoquinones allow for insightful extrapolations.

Charge Distribution and Molecular Electrostatic Potential (MEP):

The charge distribution within a molecule is crucial for its reactivity and intermolecular interactions. The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. nih.gov

In aminonaphthoquinone derivatives, the MEP typically shows a region of negative electrostatic potential (colored in red and yellow) around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the amino group and the hydrogen atoms of the aromatic ring generally exhibit a positive electrostatic potential (colored in blue), suggesting these are sites for potential nucleophilic interactions. nih.govnih.gov The methyl group in this compound is an electron-donating group, which would slightly influence the electron density distribution across the naphthalene ring system.

Reactivity Descriptors:

Quantum chemical calculations can provide several descriptors that quantify the reactivity of a molecule. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and other global reactivity descriptors.

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. For aminonaphthoquinone derivatives, the HOMO is often localized on the amino-substituted benzene ring, while the LUMO is typically distributed over the quinone ring, indicating that the amino group is the primary site for electron donation and the quinone moiety is the electron-accepting region.

Based on computational studies of related aminonaphthoquinones, the following table summarizes the typical calculated values for key reactivity descriptors.

| Descriptor | Definition | Typical Value Range for Aminonaphthoquinones (eV) | Implication for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 | Indicates the propensity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.0 | Indicates the propensity to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 2.5 to 4.0 | Relates to chemical reactivity and stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 2.0 to 3.0 | Energy released upon gaining an electron. |

| Electronegativity (χ) | (I + A) / 2 | 3.75 to 4.75 | A measure of the ability to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.25 | A measure of resistance to change in electron distribution. |

These values are representative and can vary depending on the specific substituents and the computational methods employed.

These in silico analyses provide a powerful framework for understanding the chemical behavior of this compound at the molecular level. The insights gained from QSAR and molecular property assessments are invaluable for predicting its biological activity and for guiding the synthesis of new derivatives with improved therapeutic profiles.

Biological Mechanisms of Action of 2 Amino 3 Methylnaphthalene 1,4 Dione in Cellular and Subcellular Models

Modulation of Cellular Redox Homeostasis

The ability of 2-Amino-3-methylnaphthalene-1,4-dione to modulate cellular redox homeostasis, a critical factor in cell signaling and survival, has not been specifically documented. Research on analogous compounds, such as menadione (B1676200) (2-methylnaphthalene-1,4-dione), suggests that the naphthoquinone scaffold can participate in redox cycling, a process that can lead to the generation of reactive oxygen species (ROS) and induce oxidative stress. However, without direct experimental evidence, it is not possible to confirm if this compound behaves similarly.

Induction of Oxidative Stress through ROS Generation

There is no specific data available from scientific studies that demonstrates or quantifies the induction of oxidative stress or the generation of ROS by this compound.

Interaction with Cellular Antioxidant Defense Systems (e.g., Keap1-Nrf2 Pathway)

Direct evidence of this compound interacting with the Keap1-Nrf2 pathway or other cellular antioxidant defense systems is not present in the current body of scientific literature. The Keap1-Nrf2 pathway is a key regulator of cellular defense against oxidative stress, and while some naphthoquinone derivatives are known to activate this pathway, the specific effects of the 2-amino-3-methyl substituted variant have not been investigated.

Interactions with Biomolecules

The potential for this compound to interact with crucial biomolecules such as DNA remains a subject of speculation rather than established fact, as dedicated studies are lacking.

DNA Binding Studies

No published research could be found that specifically investigates the binding of this compound to DNA.

The planar aromatic structure of the naphthalene (B1677914) ring system is a common feature in molecules that act as DNA intercalating agents. This binding mode involves the insertion of the planar molecule between the base pairs of the DNA double helix. While naphthalene derivatives have been studied for their intercalative properties, there are no specific studies confirming or detailing such a mechanism for this compound.

The formation of covalent adducts between a compound or its metabolites and DNA nucleobases is a critical mechanism of genotoxicity. Studies on related compounds, such as naphthalene and other amino-substituted aromatic molecules, have shown the potential for metabolic activation leading to the formation of DNA adducts. However, no research has been published that specifically examines or identifies DNA adduct formation resulting from exposure to this compound.

Protein Interactions

The interaction of this compound with various cellular proteins is a key aspect of its biological activity. These interactions can lead to the inhibition of critical enzymes and the modulation of essential signaling pathways, ultimately influencing cellular fate.

The inhibitory potential of this compound against a range of enzymes is an area of scientific investigation. While direct studies on this specific compound are limited for many of the listed enzymes, the broader class of naphthoquinones has been evaluated against several of these targets.

Aldo-Keto Reductases (AKR1C1/AKR1C2): The aldo-keto reductase superfamily members, including AKR1C1 and AKR1C2, are involved in the metabolism of steroids and prostaglandins (B1171923) and are considered targets for various diseases. researchgate.net While compounds with aminobenzoic acid scaffolds have been identified as inhibitors of AKR1C enzymes, specific inhibitory data for this compound on AKR1C1 and AKR1C2 is not extensively documented in publicly available research. nih.gov

NAD(P)H-dependent reductases and NQO1: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in the detoxification of quinones through a two-electron reduction process, which prevents the formation of reactive semiquinones. nih.govnih.gov This process is a critical cellular defense mechanism against oxidative stress. nih.gov While NQO1's interaction with various quinones is well-established, specific kinetic data or studies detailing the role of this compound as a substrate or inhibitor of NQO1 are not readily available in the current literature.

Hsp90, Enoyl ACP Reductase, SIRT1, and BACE1: To date, there is a lack of specific research findings detailing the inhibitory effects of this compound on Heat shock protein 90 (Hsp90), Enoyl ACP Reductase, Sirtuin 1 (SIRT1), and Beta-secretase 1 (BACE1). These proteins are involved in diverse cellular processes, from protein folding and fatty acid synthesis to gene silencing and amyloid precursor protein processing. nih.govfrontiersin.orgnih.govnih.gov

Topoisomerases: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes, making them important targets for anticancer drugs. nih.govnih.gov Various natural and synthetic compounds, including those with quinone structures, have been shown to inhibit topoisomerase activity. nih.govresearchgate.net However, specific studies detailing the inhibitory activity and mechanism of this compound against topoisomerase I or II have not been identified.

Emerging evidence suggests that naphthoquinone derivatives can significantly impact cellular signaling pathways that govern cell survival, proliferation, and death.

One of the critical pathways that can be modulated is the PI3K/Akt/mTOR pathway . This pathway is a central regulator of cell growth and survival. nih.govnih.govqiagen.com Research on a closely related derivative, 3,3′-(Aryl/Alkyl-Methylene)Bis(2-Hydroxynaphthalene-1,4-Dione), has demonstrated the ability to downregulate the PI3K/Akt/mTOR signaling cascade in cancer cells. nih.govnih.govplos.org This inhibition is significant as the hyperactivity of this pathway is a common feature in many cancers, contributing to uncontrolled cell proliferation and resistance to apoptosis. tbzmed.ac.irunc.edu The downregulation of this pathway by naphthoquinone derivatives suggests a potential mechanism by which this compound may exert its biological effects.

Table 1: Modulation of PI3K/Akt/mTOR Pathway by a Naphthoquinone Derivative

| Signaling Protein | Effect Observed in Glioma Cells | Reference |

|---|---|---|

| PI3K | Downregulation | nih.gov |

| Akt | Downregulation | nih.gov |

Induction of Cellular Responses

The interaction of this compound with cellular components can trigger a cascade of events leading to specific cellular responses, most notably apoptosis.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction in cancer cells is a primary goal of many therapeutic strategies. Studies on derivatives of the core 2-hydroxynaphthalene-1,4-dione structure have provided insights into the potential mechanisms of apoptosis induction.

A key mechanism involves the generation of reactive oxygen species (ROS) . Elevated levels of ROS can induce oxidative stress, leading to cellular damage and triggering apoptotic pathways. nih.govnih.gov This ROS-mediated apoptosis is often linked to the activation of caspase-dependent pathways. Caspases are a family of proteases that execute the process of apoptosis.

Furthermore, the induction of apoptosis by these compounds has been associated with the activation of the tumor suppressor protein p53 . nih.gov p53 plays a central role in orchestrating the cellular response to stress, including DNA damage, and can initiate apoptosis to eliminate damaged cells.

The apoptotic process induced by these derivatives has been shown to involve both intrinsic and extrinsic pathways, as evidenced by the modulation of key regulatory proteins.

Table 2: Key Events in Apoptosis Induction by a Naphthoquinone Derivative

| Cellular Event | Observation | Reference |

|---|---|---|

| Reactive Oxygen Species (ROS) | Induction of ROS generation | nih.govnih.gov |

| Caspase Pathway | Activation of caspase-dependent apoptosis | nih.gov |

| p53 Activation | Upregulation of p53 expression | nih.gov |

| Mitochondrial Membrane Potential | Decrease in potential | nih.gov |

The influence of this compound on cellular metabolism, including glucose metabolism and mitochondrial respiration, is an area that requires further investigation. While metabolic alterations are often intertwined with the cellular responses like apoptosis, direct evidence and detailed studies specifically linking this compound to changes in glucose uptake, glycolysis, or the function of the mitochondrial electron transport chain are not currently available in the scientific literature.

Advanced Research Applications and Probes

Development as Biochemical Tools for Mechanistic Elucidation

The 1,4-naphthoquinone (B94277) core of 2-amino-3-methylnaphthalene-1,4-dione is characterized by its redox activity and its susceptibility to nucleophilic attack, making it an excellent platform for designing biochemical tools to investigate enzymatic and cellular mechanisms. The amino and methyl substituents on the quinone ring play a crucial role in modulating its electronic properties, thereby fine-tuning its reactivity and selectivity towards biological targets.

Researchers can synthesize a library of derivatives based on the this compound structure to probe the active sites of enzymes. For instance, by systematically altering the substituents on the amino group or the methyl group, it is possible to map the steric and electronic requirements of an enzyme's active site. This approach is instrumental in understanding enzyme-substrate interactions and in the rational design of specific inhibitors.

The redox cycling capability of the naphthoquinone moiety allows it to participate in electron transfer reactions. This property can be harnessed to study cellular redox processes. By monitoring the changes in the oxidation state of the compound within a biological system, researchers can gain insights into the mechanisms of oxidative stress and the function of antioxidant pathways.

Use in Exploring Specific Biological Pathways and Targets

Derivatives of 2-amino-1,4-naphthoquinone have shown significant potential in the exploration of various biological pathways, particularly those implicated in cancer. mdpi.com These compounds can be designed to interact with specific molecular targets, thereby enabling the study of their roles in cellular processes.

The introduction of specific functional groups to the this compound scaffold can direct its activity towards particular proteins or cellular compartments. For example, attaching a known pharmacophore for a specific kinase could allow the compound to act as a probe for that kinase's signaling pathway. The inherent properties of the naphthoquinone core, such as its ability to generate reactive oxygen species (ROS), can be exploited to perturb and study pathways related to apoptosis and cell cycle regulation. mdpi.com

Below is an interactive data table summarizing the biological targets and pathways that have been explored using various 2-amino-1,4-naphthoquinone derivatives, providing a conceptual framework for the potential applications of this compound.

| Derivative Class | Biological Target/Pathway | Investigated Effect |

| 2-Anilino-1,4-naphthoquinones | Redox homeostasis, Apoptosis | Induction of oxidative stress and programmed cell death in cancer cells. |

| 2,3-Diamino-1,4-naphthoquinones | Autophagy, EGFR signaling | Modulation of autophagy and epidermal growth factor receptor pathways. mdpi.com |

| Naphthoquinone-amino acid conjugates | Proteasome | Inhibition of proteasomal activity, leading to apoptosis in cancer cells. nih.gov |

| 2-Arylamino-3-chloro-1,4-naphthoquinones | Mitochondrial redox defense | Alteration of cellular glucose metabolism and oxygen consumption. nih.gov |

This table illustrates the versatility of the 2-amino-1,4-naphthoquinone scaffold as a tool for investigating a range of biological phenomena.

Potential for Non-Invasive Detection Probes (Conceptual, Non-Clinical)

The intrinsic fluorescence of the naphthalene (B1677914) ring system, combined with the quenching and modulating effects of the quinone and amino groups, makes this compound a promising candidate for the development of non-invasive detection probes. The fluorescence properties of such compounds can be engineered to respond to specific biological events or the presence of particular analytes.

Conceptually, a fluorescent probe based on this scaffold could be designed to "turn on" or exhibit a spectral shift upon binding to a target molecule or in response to a change in the cellular microenvironment, such as pH or redox potential. For instance, the amino group could be functionalized with a receptor for a specific biomolecule. Binding of the target could then disrupt the quenching effect of the quinone, leading to an increase in fluorescence intensity. This "off-on" switching mechanism is a common strategy in the design of fluorescent probes.

Furthermore, the development of near-infrared (NIR) fluorescent probes is of particular interest for in vivo imaging due to the deeper tissue penetration and lower autofluorescence in this spectral region. researchgate.net While this compound itself may not fluoresce in the NIR range, it can serve as a core structure for the synthesis of more complex dyes with tailored photophysical properties.

The following interactive table outlines the conceptual design and potential applications of non-invasive probes based on the aminonaphthoquinone scaffold.

| Probe Design Concept | Target Analyte/Process | Potential Application |

| "Off-On" fluorescent probe | Specific enzyme activity | Real-time monitoring of enzymatic reactions in living cells. rsc.org |

| Ratiometric fluorescent probe | Intracellular pH changes | Mapping pH gradients within cellular compartments. |

| NIR-emitting probe with targeting moiety | Tumor-specific surface receptors | In vivo imaging of tumors for diagnostic purposes. researchgate.netnih.gov |

| Redox-sensitive probe | Cellular oxidative stress | Quantifying reactive oxygen species levels in response to stimuli. |

These conceptual applications highlight the significant potential of this compound as a versatile platform for the creation of next-generation biochemical tools and imaging agents.

Future Directions in Academic Research on 2 Amino 3 Methylnaphthalene 1,4 Dione

Exploration of Novel Synthetic Pathways

The synthesis of 2-amino-1,4-naphthoquinones is an area of continuous development, with future research poised to prioritize efficiency, sustainability, and versatility. While traditional methods exist, the exploration of novel synthetic pathways is crucial for accessing diverse derivatives and improving the environmental footprint of chemical production.